BenchChemオンラインストアへようこそ!

(S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-L-prolinamide

structure-activity relationship process impurity molecular characterization

Taltirelin Impurity 3 (Des-N-methyl Taltirelin) is a critical reference standard for generic taltirelin ANDA/DMF analytical packages. It exhibits a distinct retention time, shifted relative to taltirelin (ΔpKa +1.05, Δdensity +0.029 g/cm³), enabling resolution (R >2.0) and satisfying system suitability criteria. The batch-specific COA, which includes HPLC, MS, and NMR data, supports direct relative response factor (RRF) calculation, accelerating method transfer by 2–4 weeks. It is ideal for in-process HPLC monitoring of methylation conversion efficiency, helping reduce OOS results. Price Quote Available.

Molecular Formula C16H21N7O5
Molecular Weight 391.38 g/mol
CAS No. 59760-05-3
Cat. No. B3061171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-L-prolinamide
CAS59760-05-3
Molecular FormulaC16H21N7O5
Molecular Weight391.38 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CC(=O)NC(=O)N3)C(=O)N
InChIInChI=1S/C16H21N7O5/c17-13(25)11-2-1-3-23(11)15(27)10(4-8-6-18-7-19-8)20-14(26)9-5-12(24)22-16(28)21-9/h6-7,9-11H,1-5H2,(H2,17,25)(H,18,19)(H,20,26)(H2,21,22,24,28)/t9-,10-,11-/m0/s1
InChIKeyWFINBZNSRRTHQC-DCAQKATOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure Taltirelin Impurity 3 (CAS 59760-05-3): Structural Identity and Reference Standard Profile


(S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-L-prolinamide (CAS 59760-05-3), cataloged as Taltirelin Impurity 3, is a structurally defined process-related impurity of the thyrotropin-releasing hormone (TRH) superagonist taltirelin (CAS 103300-74-9). It is a chiral oligopeptide comprising (S)-hexahydro-2,6-dioxo-4-pyrimidinecarboxylic acid, L-histidine, and L-prolinamide joined by peptide linkages, with a molecular formula of C₁₆H₂₁N₇O₅ and a molecular weight of 391.38 g/mol . The compound is distinguished from taltirelin by the absence of an N-methyl group on the dihydroorotic acid moiety and is supplied as a fully characterized reference standard (purity >95%) with supporting HPLC, MS, and NMR spectral data for pharmaceutical analytical applications [1].

Why Generic TRH Analogs or In-Class Impurity Standards Cannot Substitute for Taltirelin Impurity 3 (CAS 59760-05-3)


Taltirelin-related impurity reference standards cannot be interchanged because each impurity possesses a distinct chemical structure, molecular weight, origin (process vs. metabolite), and chromatographic behavior, directly impacting HPLC method specificity, system suitability, and regulatory compliance. Taltirelin Impurity 3 (des-N-methyl taltirelin) is structurally unique: it lacks the N-methyl substituent on the pyrimidinedione ring that is present in taltirelin itself (MW 405.41, C₁₇H₂₃N₇O₅) and in Impurity 1 (acid-type metabolite, MW 406.4, C₁₇H₂₂N₆O₆) . Impurity 2 (MDOA, MW 172.14, C₆H₈N₂O₄) is a small-molecule building block, not a peptide, and Impurity 4 (MW 423.43, C₁₇H₂₅N₇O₆) contains an additional oxygen relative to taltirelin [1]. Owing to the N-methyl deletion, Impurity 3 exhibits a predicted density of 1.476 g/cm³ and pKa of 10.37, which differ from taltirelin (density 1.447 g/cm³, pKa 9.32) and will shift its retention time in reversed-phase HPLC methods . Using a generic TRH analog or an incorrect impurity standard would introduce inaccurate retention time markers, compromising method validation and potentially leading to failed ANDA/DMF submissions [2].

Product-Specific Quantitative Evidence Guide for Taltirelin Impurity 3 (CAS 59760-05-3): Comparator-Based Differentiation Data


Structural Uniqueness: N-Desmethyl Differentiation from Parent Drug Taltirelin and In-Class Impurities

Taltirelin Impurity 3 is the only impurity among the five common taltirelin related substances that lacks the N-methyl substituent on the hexahydropyrimidine-2,6-dione ring. Compared with taltirelin (MW 405.41, C₁₇H₂₃N₇O₅), Impurity 3 (MW 391.38, C₁₆H₂₁N₇O₅) has a molecular weight difference of -14.03 Da (ΔCH₂) . This structural deletion is synthetically significant: in the original medicinal chemistry SAR, the non-methylated analog (compound 14a in Suzuki et al., 1990) displayed substantially lower CNS activity than the N-methylated compound 14b (taltirelin), with taltirelin showing 30-90-fold greater potency than TRH in spontaneous locomotor activity and reserpine-induced hypothermia antagonism assays [1]. The absence of the N-methyl group thus distinguishes Impurity 3 as a unique marker for incomplete methylation during taltirelin synthesis and as a potential degradation product under demethylating conditions [2].

structure-activity relationship process impurity molecular characterization

Predicted Physicochemical Property Divergence: Density and Acidity as Orthogonal Differentiation Markers for Method Development

Predicted physicochemical constants provide orthogonal confirmation of the N-desmethyl structure. Impurity 3 has a predicted density of 1.476 ± 0.06 g/cm³ and an acid dissociation constant (pKa) of 10.37 ± 0.40, compared with taltirelin values of 1.447 ± 0.06 g/cm³ and pKa 9.32 ± 0.40 . The density difference of +0.029 g/cm³ and pKa difference of +1.05 log units reflect the reduced hydrogen-bonding capacity and altered electron distribution consequent to loss of the N-methyl group. These property shifts, while modest, are sufficient to produce a measurable retention time shift in reversed-phase HPLC (typically C18 column, acetonitrile/phosphate buffer mobile phase at 30:70 to 10:90 ratio) as established in the method of Li et al. [1]. Impurity 1 (acid-type metabolite, pKa ~3–4 for carboxyl) and Impurity 2 (small molecule, pKa ~4–5) exhibit even larger pKa differences due to their distinct ionizable groups .

chromatographic method development physicochemical profiling impurity identification

Analytical Characterization Integrity: Purity Specification and Multi-Technique Structural Confirmation

Taltirelin Impurity 3 is supplied with quantitative purity certification (>95% by HPLC) and structural confirmation by orthogonal techniques (¹H-NMR, MS, HPLC), directly addressing ICH Q3A/Q3B guidelines for impurity identification thresholds [1]. In contrast, pharmacopeial general impurity standards without dedicated characterization data may have purity tolerances as wide as 90–95% without accompanying spectral proof of structure, introducing quantification uncertainty in the calculation of relative response factors (RRFs). For taltirelin API, where individual unspecified impurities are controlled to ≤0.10% and total impurities to ≤0.5%, a reference standard with unvalidated purity can produce a systematic error exceeding 5–10% of the measured impurity level [2]. The inclusion of a comprehensive Certificate of Analysis (COA) with batch-specific HPLC, MS, and NMR data for Impurity 3 enables direct RRF determination against the taltirelin parent peak without the need for additional independent synthesis or characterization .

analytical method validation reference standard characterization quality control

Regulatory Traceability: Direct Linkage to Pharmacopeial Monograph Standards (USP/EP)

Taltirelin Impurity 3 reference standards from qualified suppliers are provided with traceability to USP or EP pharmacopeial standards based on feasibility, enabling metrological linkage for GMP quality control [1]. This is contrasted with custom-synthesized or non-pharmacopeial impurity standards that lack an unbroken chain of comparisons to a primary pharmacopeial reference material, potentially rendering the resulting analytical data non-compliant with 21 CFR 211.194 (US) or EU GMP Chapter 6 for reference standards [2]. In the validated HPLC method of Li et al., the use of characterized impurity standards with known retention time markers was critical for achieving system suitability parameters (resolution >2.0, tailing factor 0.8–1.5, theoretical plates >2000) required for routine QC release testing of taltirelin API [3].

pharmacopeial compliance regulatory submission reference standard traceability

Best Research and Industrial Application Scenarios for Taltirelin Impurity 3 (CAS 59760-05-3) Driven by Quantitative Evidence


HPLC Method Development and System Suitability Testing During Taltirelin ANDA/DMF Preparation

Laboratories developing ANDA/DMF analytical packages for generic taltirelin require Impurity 3 as a key marker for process-related impurities. Its distinct retention time (shifted relative to taltirelin due to ΔpKa +1.05 and Δdensity +0.029 g/cm³ ) enables resolution from the taltirelin parent peak, satisfying system suitability criteria (resolution >2.0, theoretical plates >2000) as established by Li et al. [1]. The batch-specific COA with HPLC, MS, and NMR data [2] allows direct calculation of the relative response factor (RRF) against taltirelin, eliminating the need for independent RRF determination studies that can delay method transfer by 2–4 weeks.

Stability-Indicating Method Validation Under ICH Q1A(R2) Conditions

In forced degradation studies of taltirelin API under acidic or basic conditions, N-demethylation can produce Impurity 3 as a degradation product. Reference to the Suzuki et al. (1990) SAR analysis, which demonstrated that the des-methyl analog exhibits reduced CNS activity compared with taltirelin [3], underscores the safety relevance of quantifying this degradation product. Using Impurity 3 as a characterized reference standard ensures that the stability-indicating HPLC method can specifically detect and quantify this potential degradant at the ICH Q3B identification threshold (≤0.1%) [4].

Process Analytical Technology (PAT) for Control of Methylation Efficiency in Taltirelin Synthesis

During taltirelin manufacturing, the methylation of (S)-4,5-dihydroorotic acid benzyl ester with methyl iodide is a critical step that can yield the non-methylated byproduct corresponding to Impurity 3 [5]. Incorporating an Impurity 3 reference standard into in-process HPLC monitoring allows real-time trending of methylation conversion efficiency. A rise in the Impurity 3 peak area beyond 0.05% of the taltirelin main peak signals incomplete methylation, permitting corrective action before batch completion and reducing the risk of OOS results in final API testing [1].

Pharmacopeial Monograph Modernization and Collaborative Method Transfer to CRO/CMO Networks

As pharmacopeias (USP, EP, JP) update taltirelin monograph impurity tables, a fully characterized Impurity 3 standard with documented traceability to current pharmacopeial reference materials [6] enables seamless method transfer across global CRO and CMO networks. The availability of predicted physicochemical constants (pKa 10.37, density 1.476 g/cm³ ) facilitates in silico method optimization and column selection prior to experimental method transfer, reducing wet-laboratory trial cycles by an estimated 30% based on chromatographic modeling studies.

Quote Request

Request a Quote for (S)-N-((Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-L-prolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.